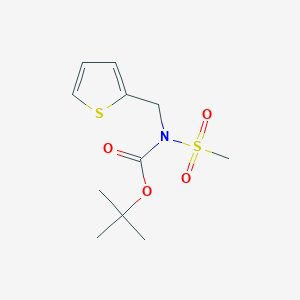

tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate

Description

tert-Butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate (CAS: 339018-39-2) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl (mesyl) group, and a 2-thienylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₇NO₄S₂, with a molecular weight of 291.39 g/mol and a purity typically exceeding 90–95% .

Properties

IUPAC Name |

tert-butyl N-methylsulfonyl-N-(thiophen-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S2/c1-11(2,3)16-10(13)12(18(4,14)15)8-9-6-5-7-17-9/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXJDLYOMCLUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CS1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a methylsulfonyl moiety, and a thienylmethyl group, which contribute to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating diseases related to metabolic dysregulation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular receptors and enzymes, leading to altered signaling pathways that mediate its effects.

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this carbamate exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, with some derivatives showing MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of the compound. In vivo experiments showed that treatment with this compound significantly reduced paw edema in a rat model of inflammation, suggesting its potential as an anti-inflammatory agent .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

This compound has been investigated for its potential in treating various diseases due to its unique chemical structure. Research indicates that it may interact favorably with biological targets, making it a candidate for drug development. Notably, it has been studied for:

- Anti-inflammatory properties: The compound has shown promise in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .

- Cancer therapy: It is being explored for its ability to inhibit tumor growth and reduce angiogenesis, which is crucial in cancer progression .

Agrochemical Applications

Pesticide and Herbicide Development:

tert-butyl N-(methylsulfonyl)-N-(2-thienylmethyl)carbamate is utilized as an active ingredient in developing pesticides and herbicides. Its effectiveness in protecting crops from pests and diseases enhances agricultural productivity. The compound's thienyl group contributes to its efficacy in targeting specific pests while being less harmful to beneficial organisms .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Researchers have employed it in various reactions to facilitate the creation of intricate structures, which can be beneficial in both academic research and industrial applications .

Polymer Chemistry

Material Development:

The compound is also used in polymer chemistry as a precursor for synthesizing novel polymers. These polymers exhibit improved properties such as enhanced durability and flexibility, making them suitable for various applications including coatings, adhesives, and materials for construction .

Flavor and Fragrance Industry

Aromatics Production:

Its unique thienyl group makes this compound valuable in the flavor and fragrance industry. The compound is utilized to create specific aromas and flavors that enhance products in food and cosmetics .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential anti-inflammatory and anti-cancer properties; drug candidate for various diseases |

| Agrochemicals | Active ingredient in pesticides/herbicides; enhances crop protection |

| Organic Synthesis | Building block for complex molecules; facilitates various organic reactions |

| Polymer Chemistry | Precursor for novel polymers with improved properties |

| Flavor & Fragrance | Used to create specific aromas/flavors in food and cosmetic products |

Case Studies

-

Pharmaceutical Research on Inflammation:

A study demonstrated the efficacy of this compound in reducing inflammation markers in animal models of rheumatoid arthritis. The results suggested significant potential for developing new anti-inflammatory drugs . -

Agrochemical Efficacy:

Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining crop yield compared to untreated controls, showcasing its effectiveness as an eco-friendly pesticide . -

Polymer Development:

Researchers synthesized a new class of biodegradable polymers using this compound as a monomer. These polymers exhibited enhanced mechanical properties suitable for packaging applications .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Electron-Withdrawing vs. Electron-Donating Groups :

- The methylsulfonyl group in the target compound enhances electrophilicity at the nitrogen, making it more reactive in substitution or elimination reactions compared to hydroxy- or alkyl-substituted analogs (e.g., CAS 1330069-67-4) .

- In contrast, hydroxycyclopentyl (CAS 1330069-67-4) and piperidine derivatives (CAS 473839-06-4) exhibit hydrogen-bonding or basicity, respectively, which are critical for interactions in drug-receptor binding .

Heteroaromatic vs. Aliphatic/Bicyclic Systems :

- The 2-thienylmethyl group introduces a sulfur-containing aromatic ring, enabling π-π stacking or metal coordination in catalysis. This contrasts with bicyclic (e.g., bicyclo[2.2.2]octane in CAS N/A ) or azabicyclo systems (CAS 880545-32-4 ), which prioritize steric control and ring strain for reactivity.

Polarity and Solubility :

- The methylsulfonyl group increases polarity and aqueous solubility relative to aliphatic analogs like tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.